7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, and a difluoro substitution. It is known for its potent antibacterial properties and is used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group and the difluoro substitution. The azetidinyl group is then added through a series of reactions involving amination and cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline core or the azetidinyl group.
Substitution: Halogen substitution reactions can occur at the difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: It is used in the development of new antibacterial agents and in the study of antibiotic resistance.
Industry: The compound is used in the formulation of antibacterial products and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV subunit.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural features, such as the azetidinyl group and the difluoro substitution, which contribute to its potent antibacterial activity and its ability to overcome certain types of bacterial resistance.
Properties
Molecular Formula |
C17H17F2N3O3 |
---|---|
Molecular Weight |
349.33 g/mol |
IUPAC Name |
7-[(2S,3S)-3-amino-2-methylazetidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c1-7-12(20)6-21(7)15-11(18)4-9-14(13(15)19)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25)/t7-,12-/m0/s1 |
InChI Key |
ORHUFIOIUIPUTP-MADCSZMMSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Canonical SMILES |
CC1C(CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Origin of Product |
United States |
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